molecular formula C9H13ClN2O2 B1416717 Ethyl[(2-nitrophenyl)methyl]amine hydrochloride CAS No. 92765-43-0

Ethyl[(2-nitrophenyl)methyl]amine hydrochloride

Cat. No.: B1416717
CAS No.: 92765-43-0
M. Wt: 216.66 g/mol
InChI Key: LMBSFRUHZXUYJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl[(2-nitrophenyl)methyl]amine hydrochloride is a secondary amine hydrochloride salt featuring a nitro-substituted aromatic ring and an ethylamine backbone. The nitro group at the 2-position of the phenyl ring confers strong electron-withdrawing properties, influencing reactivity in nucleophilic substitution or reduction reactions. The hydrochloride salt enhances solubility in polar solvents, making it suitable for use in catalytic systems or as a precursor for functionalized amines .

Properties

IUPAC Name

N-[(2-nitrophenyl)methyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c1-2-10-7-8-5-3-4-6-9(8)11(12)13;/h3-6,10H,2,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBSFRUHZXUYJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=CC=C1[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92765-43-0
Record name Benzenemethanamine, N-ethyl-2-nitro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92765-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Acylation-Nitration-Deprotection Method

This three-step approach is widely used for nitroaromatic amine derivatives ().

Step 1: Amine Protection

  • Reactants : β-Phenylethylamine is acylated using acetic anhydride or propionyl chloride in solvents like chloroform or dichloroethane.
  • Conditions :
    • Temperature: 50–95°C
    • Reaction time: 2–8 hours
    • Yield: >80% (intermediate 1)

Step 2: Nitration

  • Reactants : Intermediate 1 is nitrated with concentrated nitric acid (65–85%) in sulfuric acid.
  • Conditions :
    • Temperature: Room temperature
    • Solvent: Concentrated H₂SO₄
    • Yield: 80–85% (intermediate 2)

Step 3: Deprotection and Salt Formation

  • Reactants : Intermediate 2 is treated with HCl in methanol/ethanol under reflux.
  • Conditions :
    • Temperature: 75–80°C
    • Reaction time: 15–20 hours
    • Final yield: 82–85% (purity >99%)

Example Data Table :

Step Reactants Solvent Temp (°C) Time (h) Yield (%) Purity (%)
1 Acetic anhydride Chloroform 80 4 80.7 99.2
2 HNO₃ (65%) H₂SO₄ 25 2 81.5 99.6
3 HCl (1M) Methanol 75 15 82.4 99.2

Source: Adapted from

Reductive Amination Pathway

A modified method for nitrobenzylamine derivatives involves reductive amination ():

  • Reactants : 2-Nitrobenzaldehyde + ethylamine → Imine intermediate → Reduced with NaBH₄.
  • Conditions :
    • Solvent: Dry ethanol
    • Reducing agent: NaBH₄ (2.2 eq)
    • Yield: 93% (reported for 4-nitro isomer)

Key Observations :

  • The ortho-nitro isomer may require adjusted stoichiometry due to steric effects.
  • Acidic workup (HCl) converts the free amine to the hydrochloride salt.

Alternative Nitration of Protected Amines

Direct nitration of pre-protected ethylbenzylamine derivatives:

  • Reactants : N-Acetyl ethylbenzylamine + HNO₃/H₂SO₄
  • Conditions :
    • Nitrating agent: 70% HNO₃
    • Solvent: Sulfuric acid
    • Yield: ~78% (extrapolated from)

Challenges :

  • Regioselectivity must be controlled to favor 2-nitration over 4-nitration.
  • Ortho-directing groups (e.g., acyl protection) enhance 2-nitro product formation.

Critical Analysis of Methodologies

Method Advantages Limitations Scalability
Acylation-Nitration-Deprotection High purity, industrial applicability Multi-step, corrosive reagents Suitable for >100 kg scale
Reductive Amination Fewer steps, mild conditions Lower regioselectivity for ortho-isomer Lab-scale (≤1 kg)

Synthesis Notes

  • Purification : Recrystallization from methanol/acetone improves purity (>99%).
  • Safety : Nitration reactions require strict temperature control to avoid exothermic runaway.
  • Analytical Data :
    • ¹H NMR (DMSO-d₆) : δ 8.19 (d, 2H), 7.63 (d, 2H), 3.81 (s, 2H), 2.51 (q, 2H), 1.03 (t, 3H).
    • HPLC : Retention time ~2.8 min (C18 column, acetonitrile/water).

Chemical Reactions Analysis

Types of Reactions

Ethyl[(2-nitrophenyl)methyl]amine hydrochloride undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid), halogenating agents (e.g., bromine, chlorine).

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: Ethyl[(2-aminophenyl)methyl]amine hydrochloride.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Oxidation: Nitroso or nitro derivatives of the original compound.

Scientific Research Applications

Ethyl[(2-nitrophenyl)methyl]amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl[(2-nitrophenyl)methyl]amine hydrochloride involves its interaction with various molecular targets. The nitro group can undergo reduction to form an amine, which can then participate in hydrogen bonding and other interactions with biological molecules. The aromatic ring allows for π-π interactions with other aromatic systems, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Electronic Effects
Ethyl[(2-nitrophenyl)methyl]amine hydrochloride C₉H₁₃ClN₂O₂* 216.67† -NO₂ (2-position), -CH₂NH₂C₂H₅ Strong electron-withdrawing (-NO₂)
Ethyl[(2-methoxyphenyl)methyl]amine hydrochloride C₁₀H₁₆ClNO 201.70 -OCH₃ (2-position) Electron-donating (-OCH₃)
(2-nitrophenyl)methylamine hydrochloride C₁₀H₁₂ClF₃N₂O₂ 292.66 -NO₂ (2-position), -CF₃CH₂ Enhanced lipophilicity (-CF₃)
N,N-Diisopropyl-2-aminoethyl chloride hydrochloride C₈H₁₉Cl₂N 208.15 -Cl, tertiary amine Steric hindrance from isopropyl groups

*Inferred from structural analogs; †Calculated based on similar compounds.

Key Findings:

Electron-Withdrawing vs. Donating Groups: The nitro group in this compound reduces electron density at the aromatic ring, favoring electrophilic substitution at meta positions. In contrast, the methoxy group in Ethyl[(2-methoxyphenyl)methyl]amine hydrochloride activates the ring for ortho/para substitutions .

Steric and Solubility Effects: Tertiary amines like N,N-Diisopropyl-2-aminoethyl chloride hydrochloride exhibit reduced solubility in aqueous systems compared to secondary amines due to steric bulk and lower polarity . Hydrochloride salts of secondary amines (e.g., this compound) show improved solubility in polar solvents, facilitating their use in catalytic or biochemical applications .

Table 2: Comparative Reactivity Profiles

Compound Key Reactions Applications Reference
This compound - Reduction to aryl amines
- SNAr reactions
Pharmaceutical intermediates, ligands
2-(Diethylamino)ethyl chloride hydrochloride - Nucleophilic substitution
- Alkylation
Synthesis of quaternary ammonium compounds
Bis(2-nitrophenyl)amine - Photocaging
- Stabilization of DNA duplexes
Photoresponsive materials, nucleic acid research

Key Findings:

In contrast, 2-(diethylamino)ethyl chloride hydrochloride undergoes alkylation to form quaternary ammonium salts for surfactants or phase-transfer catalysts .

Photochemical Behavior:

  • Nitrophenyl-containing compounds like Bis(2-nitrophenyl)amine exhibit photolabile properties, making them useful as photocages in DNA and drug delivery systems. This compound may share similar UV-responsive traits .

Biological Activity

Ethyl[(2-nitrophenyl)methyl]amine hydrochloride (C₉H₁₃ClN₂O₂) is a compound that has garnered attention in biochemistry and medicinal chemistry for its diverse biological activities. This article explores its biological activity, applications, and mechanisms of action, supported by relevant data and research findings.

Overview of the Compound

This compound is primarily used in enzyme-catalyzed reactions, particularly in studies involving transaminases, which play a crucial role in amino acid metabolism. The compound functions as an amine donor or acceptor, facilitating the measurement of enzyme activity and providing insights into enzyme specificity and function .

The biological activity of this compound is attributed to its ability to interact with various enzymes and receptors, modulating biochemical pathways. Its structural features, including the nitro group, enhance its binding affinity to target sites, influencing its pharmacological properties .

Applications in Research

This compound has several notable applications:

  • Enzyme Studies : Utilized in kinetic assays to study transaminase enzymes.
  • Organic Synthesis : Acts as a versatile intermediate for synthesizing complex organic molecules and ligands used in catalysis.
  • Pharmacological Research : Investigated for potential antimicrobial and anticancer properties .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Description Reference
Enzyme InhibitionActs as an inhibitor for transaminases, providing insights into enzyme kinetics.
Anticancer PotentialSimilar compounds exhibit significant antiproliferative effects against various cancer cell lines.
Antimicrobial PropertiesInvestigated for potential antimicrobial activity against specific bacterial strains.

Case Studies

  • Transaminase Kinetics :
    A study demonstrated that this compound effectively measured enzyme activity in transaminase assays. The optimization of conditions such as pH and temperature was crucial for accurate results .
  • Antiproliferative Activity :
    Research on structurally similar compounds revealed that they possess significant antiproliferative activity against human cancer cell lines, including breast adenocarcinoma and melanoma. The mechanism involved inhibition of key metabolic pathways essential for cancer cell survival .
  • Antimicrobial Activity :
    Investigations into the antimicrobial properties of related compounds indicated their potential effectiveness against specific bacterial strains, highlighting the versatility of nitrophenyl derivatives in therapeutic applications .

Comparative Analysis with Similar Compounds

The unique structure of this compound distinguishes it from other similar compounds. The following table compares its features with related compounds:

Compound Name Molecular Formula Unique Features
Ethyl[(4-nitrophenyl)methyl]amine hydrochlorideC₉H₁₃ClN₂O₂Substituent at para position; different biological activity.
Methyl[(2-nitrophenyl)methyl]amineC₈H₁₀N₂O₂Lacks ethyl group; potentially different pharmacokinetics.
N-Methyl-2-nitrobenzylamineC₈H₉N₂O₂Methyl substitution instead of ethyl; different reactivity profile.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl[(2-nitrophenyl)methyl]amine hydrochloride, and what intermediates are critical for yield optimization?

  • Methodology : The synthesis typically involves reductive amination or alkylation reactions. For example, intermediates like 2-nitrophenylmethylamine can be reacted with ethyl halides under basic conditions (e.g., K₂CO₃) to form the secondary amine, followed by HCl salt precipitation . Phosphoramidite-based solid-phase synthesis (as used in DNA studies) may also be adapted for stereochemical control, requiring anhydrous conditions and catalysts like Hünig’s base . Key intermediates include 2-nitrophenylmethylamine derivatives and ethylating agents.

Q. How can researchers confirm the purity and structural identity of this compound?

  • Analytical Techniques :

  • 1H/13C NMR : Assign peaks for the ethyl group (δ ~1.2 ppm for CH₃, δ ~2.6-3.1 ppm for CH₂), nitrophenyl aromatic protons (δ ~7.5-8.2 ppm), and amine protons (broad signals at δ ~5-6 ppm) .
  • HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₉H₁₃N₂O₂Cl: 229.0743) with <2 ppm error .
  • Quantitative NMR (qNMR) : Use ethyl paraben as an internal standard for purity assessment, ensuring a relaxation delay ≥5×T₁ (spin-lattice relaxation time) to avoid integration errors .

Q. What storage conditions are recommended to maintain compound stability?

  • Guidelines : Store as a crystalline solid at -20°C in airtight, light-protected containers. Stability studies on similar hydrochlorides indicate ≥5-year integrity under these conditions, with periodic HPLC or TLC monitoring recommended to detect degradation (e.g., nitro group reduction or amine oxidation) .

Advanced Research Questions

Q. How do stereochemical variations in the nitrophenyl group impact biochemical interactions (e.g., DNA binding or receptor modulation)?

  • Experimental Design : Synthesize enantiomers using chiral auxiliaries (e.g., Evans’ oxazolidinones) and evaluate duplex stability via thermal denaturation (Tm measurements) or receptor-binding assays (e.g., 5-HT2C receptor studies). For example, bulky substituents (e.g., phenyl groups) on the nitrophenyl moiety can sterically hinder intercalation, reducing DNA affinity by ~30% compared to less bulky analogs .

Q. What strategies resolve contradictions in analytical data (e.g., NMR vs. HRMS discrepancies)?

  • Troubleshooting :

  • Impurity Identification : Use LC-MS/MS to detect byproducts (e.g., ethyl group oxidation to carboxylic acids or nitro group reduction to amines).
  • Stereoisomer Separation : Employ chiral HPLC (e.g., Chiralpak AD-H column) with hexane:isopropanol gradients to isolate enantiomers, followed by circular dichroism (CD) spectroscopy for confirmation .

Q. How can this compound be functionalized for targeted drug delivery or photolabile applications?

  • Functionalization Methods :

  • Photocaging : Attach the compound to biomolecules via a photocleavable linker (e.g., o-nitrobenzyl group). UV irradiation (λ = 365 nm) triggers nitro group rearrangement, releasing the active amine .
  • Conjugation : React the amine with NHS esters or maleimide-functionalized carriers (e.g., PEGylated nanoparticles) for pH-sensitive drug delivery .

Q. What are the safety protocols for handling this compound in mutagenicity or cytotoxicity assays?

  • Safety Measures :

  • PPE : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact.
  • Ventilation : Conduct reactions in fume hoods due to potential HCl vapor release during salt formation.
  • Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal in designated hazardous containers .

Methodological Notes

  • Stereochemical Control : Opt for asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) to achieve >90% enantiomeric excess in amine synthesis .
  • Data Validation : Cross-reference NMR assignments with 2D experiments (COSY, HSQC) to resolve overlapping signals in aromatic regions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl[(2-nitrophenyl)methyl]amine hydrochloride
Reactant of Route 2
Reactant of Route 2
Ethyl[(2-nitrophenyl)methyl]amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.